molecular formula C30H50O3 B1180404 Dihydroniloticin CAS No. 115334-05-9

Dihydroniloticin

Cat. No.: B1180404
CAS No.: 115334-05-9
M. Wt: 458.7 g/mol
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Description

Dihydroniloticin is a natural tirucallane-type triterpene compound. It is derived from plants, specifically from the family Meliaceae. This compound has garnered interest due to its unique structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroniloticin can be synthesized through various chemical reactions involving triterpenes. One method involves the use of yeast fermentation, where yeast extract is prepared and then subjected to specific conditions to yield this compound. The process includes resuspending the yeast pellet in a mixture of potassium hydroxide and ethanol, followed by extraction with ethyl acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered yeast strains. These strains are optimized to produce high yields of this compound through metabolic engineering techniques .

Chemical Reactions Analysis

Types of Reactions

Dihydroniloticin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of dihydroniloticin involves its interaction with specific molecular targets and pathways. It has been shown to exert cytotoxic effects by inducing apoptosis in cancer cells. The compound interacts with key signaling pathways, including the PI3K-Akt and TNF pathways, which play crucial roles in cell survival and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydroniloticin is unique due to its specific triterpene structure and its ability to interact with multiple molecular targets. Unlike other similar compounds, it has shown significant cytotoxic activity against certain cancer cell lines, making it a promising candidate for further research and development .

Biological Activity

Dihydroniloticin is a significant intermediate in the biosynthesis of azadirachtin, a well-known insecticidal compound derived from the neem tree (Azadirachta indica). This compound has garnered attention for its biological activities, particularly in the fields of pharmacology and metabolic engineering. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and production methodologies.

Overview of this compound

This compound is produced through specific enzymatic pathways involving cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation processes that convert precursor compounds into bioactive forms. The metabolic engineering of yeast, particularly Saccharomyces cerevisiae, has been employed to enhance the production of this compound, allowing for a better understanding of its biological properties and potential applications.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

  • Insecticidal Properties : As an intermediate in azadirachtin biosynthesis, this compound retains some level of insecticidal activity, making it relevant in agricultural applications.
  • Antioxidant Activity : Studies have shown that compounds derived from azadirachtin display antioxidant properties, which may extend to this compound itself.
  • Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective effects, though more research is needed to fully elucidate these mechanisms.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have contributed insights into its action:

  • Enzymatic Pathways : this compound's formation involves specific cytochrome P450 enzymes, which are critical for its conversion from precursor compounds. For instance, AiCYP71CD2 has been identified as a key enzyme in this biosynthetic pathway, demonstrating high catalytic efficiency when expressed in yeast .
  • Interaction with Cellular Targets : The biological activity may also involve interactions with various cellular targets that modulate signaling pathways related to oxidative stress and inflammation.

Production Methodologies

The production of this compound has been optimized through metabolic engineering techniques:

  • Yeast Engineering : By engineering S. cerevisiae strains to express specific cytochrome P450 enzymes (e.g., AiCYP71CD2), researchers have successfully increased the yield of this compound to approximately 405 mg/L in fermentation processes . This method not only enhances production efficiency but also provides a platform for studying its biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity and production of this compound:

StudyFocusFindings
Wang et al. (2022)Enzyme characterizationIdentified AiCYP71CD2 as a critical enzyme for this compound biosynthesis .
ResearchGate Study (2023)Metabolic engineeringAchieved significant yields of this compound through engineered yeast strains .
ACS Journal (2021)Pharmacological activityReported potential antioxidant properties linked to this compound derivatives .

Properties

IUPAC Name

(3S,5R,9R,10R,13S,14S,17S)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-32H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,24-,25-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTABACRBSGXGK-ZAVAKTSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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